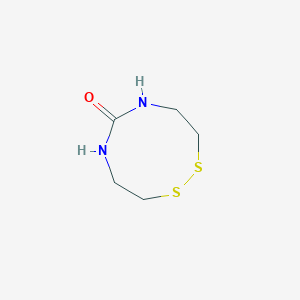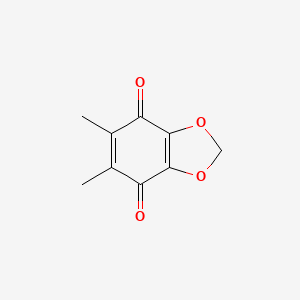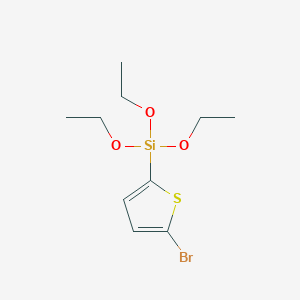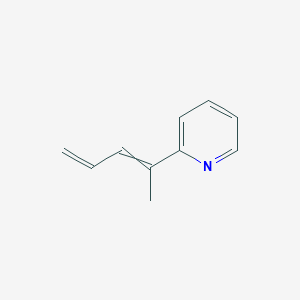
(1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate: is an organic compound characterized by a cyclohexene ring substituted with a cyano group at the 6-position and an acetate group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 1-position using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or the acetate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohex-2-en-1-one or 6-cyanocyclohex-2-en-1-carboxylic acid.
Reduction: Formation of 6-aminocyclohex-2-en-1-yl acetate or cyclohex-2-en-1-yl acetate.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: The compound can be used in studies to understand enzyme-catalyzed reactions involving cyano and acetate groups.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate involves its interaction with various molecular targets, depending on the specific application. For example, in biochemical studies, it may act as a substrate for enzymes that catalyze reactions involving cyano or acetate groups. The pathways involved typically include nucleophilic attack, electrophilic addition, and other common organic reaction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-yl acetate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
6-Cyanocyclohex-2-en-1-ol: Contains a hydroxyl group instead of an acetate group, affecting its reactivity and solubility.
Cyclohex-2-en-1-yl cyanide: Lacks the acetate group, which influences its chemical behavior and applications.
Uniqueness
(1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate is unique due to the presence of both cyano and acetate groups on the cyclohexene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.
Propiedades
Número CAS |
60581-97-7 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
[(1S,6S)-6-cyanocyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C9H11NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h3,5,8-9H,2,4H2,1H3/t8-,9-/m0/s1 |
Clave InChI |
WSRDAURIUKUEDJ-IUCAKERBSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C=CCC[C@H]1C#N |
SMILES canónico |
CC(=O)OC1C=CCCC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14609665.png)


![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)

![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)


